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Compound of Interest

Compound Name: p-APMSF hydrochloride

Cat. No.: B1678417 Get Quote

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride hydrochloride (p-APMSF) is a highly effective,

irreversible inhibitor of serine proteases.[1] It is particularly useful for protecting proteins from

degradation during extraction from cells and tissues. Serine proteases are a major class of

enzymes that can cleave peptide bonds in proteins, leading to sample degradation and

compromising downstream analyses such as Western blotting, immunoprecipitation, and

activity assays. p-APMSF offers a potent alternative to other serine protease inhibitors like

Phenylmethylsulfonyl fluoride (PMSF).[2][3]

Mechanism of Action

p-APMSF acts as a suicide inhibitor, covalently modifying the active site serine residue of its

target proteases, leading to their irreversible inactivation.[4] It specifically targets trypsin-like

serine proteases, which preferentially cleave proteins at the carboxyl side of positively charged

amino acid residues, namely lysine and arginine.[5][6] This specificity makes it highly effective

against common proteases like trypsin, plasmin, and thrombin, while showing minimal inhibition

against proteases with different specificities, such as chymotrypsin.[6][7]

Advantages Over PMSF

p-APMSF presents several key advantages over the more commonly used PMSF:
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Higher Potency: Its inhibitory activity is reported to be approximately 1000 times greater than

that of PMSF.[2]

Aqueous Solubility: Unlike PMSF, which requires dissolution in an organic solvent like

ethanol or isopropanol, p-APMSF is soluble in water, simplifying its addition to aqueous lysis

buffers.[3][6][8]

Lower Toxicity: p-APMSF is considered to be less toxic than PMSF.[9]

However, a critical consideration is its limited stability in aqueous solutions, which is highly pH-

dependent.[2] It is significantly less stable at neutral or alkaline pH compared to acidic pH.[2]

Quantitative Data and Properties
The following tables summarize the key properties and efficacy of p-APMSF.

Table 1: Physicochemical Properties and Handling of p-APMSF

Property Value References

Molecular Formula C₈H₉FN₂O₂S • HCl [10]

Molecular Weight 252.7 g/mol [10]

Solubility
Water: 25 mg/mLDMSO: 50

mg/mL
[6][7][10]

Storage

Powder: 2-8°C or -20°CStock

Solution: Aliquot and store at

-20°C

[2][6][11]

Appearance White crystalline solid [10]

Table 2: Inhibitor Characteristics and Working Parameters
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Parameter Value References

Inhibitor Type Irreversible [1]

Target Proteases

Trypsin-like serine proteases

(e.g., Trypsin, Thrombin,

Plasmin, Factor Xa)

[6][7]

Effective Concentration 10 - 100 µM [5][6]

Ki for Bovine Trypsin 1.02 µM [7][10]

Ki for Human Thrombin 1.18 µM [7][10]

Ki for Bovine Plasmin 1.5 µM [7][10]

Half-life (t½)
pH 6.0: ~20 minutespH 7.0: ~6

minutespH 8.0: ~1 millisecond
[2]

Experimental Protocols
Protocol 1: Preparation of a 100 mM p-APMSF Stock Solution

Materials:

p-APMSF hydrochloride (MW: 252.7 g/mol )

Nuclease-free water or DMSO

Microcentrifuge tubes

Vortex mixer

Procedure:

Weigh out 2.53 mg of p-APMSF powder.

Dissolve the powder in 100 µL of nuclease-free water or DMSO to achieve a final

concentration of 100 mM.

Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in microcentrifuge

tubes.

Store the aliquots at -20°C. A stock solution in water is stable for several months when

stored frozen.[6]

Protocol 2: Preparation of Cell Lysates

Materials:

Cultured cells (adherent or suspension)

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold Lysis Buffer (e.g., RIPA, M-PER, or custom buffer)[12][13]

100 mM p-APMSF stock solution

Other protease and phosphatase inhibitors (optional, but recommended)

Cell scraper (for adherent cells)

Pre-chilled microcentrifuge tubes

Refrigerated centrifuge (4°C)

Procedure:

Prepare Lysis Buffer: Just before use, prepare the complete lysis buffer on ice. For every 1

mL of lysis buffer, add 1 µL of the 100 mM p-APMSF stock solution to achieve a final

concentration of 100 µM. If using other inhibitors, add them at their recommended

concentrations. Note: Due to its short half-life in neutral/alkaline buffers, p-APMSF must be

added immediately before lysing the cells.[2][14]

Cell Harvesting:

Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the

cells twice with ice-cold PBS. Aspirate the final PBS wash completely. Add the complete
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lysis buffer to the plate (e.g., 100-500 µL for a 10 cm dish). Use a cell scraper to scrape

the cells into the buffer.

Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting

between washes. Add the complete lysis buffer to the cell pellet and resuspend by

pipetting.

Lysis: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 15-30

minutes, vortexing occasionally.[13]

Clarification: To shear DNA and ensure complete lysis, sonicate the lysate on ice.[13][15]

Perform short bursts (e.g., 3-5 cycles of 10 seconds on, 10 seconds off) to prevent sample

heating.

Pellet Debris: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C

to pellet insoluble cellular debris.[13][15]

Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein

extract, to a new pre-chilled tube.

Quantify and Store: Determine the protein concentration using a standard assay (e.g., BCA

or Bradford). The lysate can be used immediately or stored in aliquots at -80°C for long-term

use.

Protocol 3: Preparation of Tissue Extracts

Materials:

Fresh or frozen tissue sample

Ice-cold PBS

Ice-cold Lysis Buffer (e.g., RIPA buffer)

100 mM p-APMSF stock solution

Other protease and phosphatase inhibitors
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Tissue homogenizer (e.g., Dounce or mechanical)

Pre-chilled microcentrifuge tubes

Refrigerated centrifuge (4°C)

Procedure:

Prepare Lysis Buffer: As in Protocol 2, prepare the complete lysis buffer with p-APMSF and

other inhibitors on ice immediately before use.

Tissue Preparation: On ice, weigh the tissue and mince it into small pieces. Wash briefly with

ice-cold PBS to remove blood.

Homogenization: Transfer the minced tissue to a homogenizer. Add an appropriate volume of

complete lysis buffer (e.g., 500 µL for every 10-50 mg of tissue).[13] Homogenize thoroughly

on ice until no tissue clumps are visible.[15]

Lysis & Clarification: Transfer the homogenate to a pre-chilled tube. Incubate on ice for 30

minutes. Sonicate the sample to ensure complete lysis and DNA shearing.[15]

Pellet Debris: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

Collect Supernatant: Transfer the clear supernatant to a new pre-chilled tube.

Quantify and Store: Determine the protein concentration and use the extract immediately or

store at -80°C.
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Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.
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Caption: Workflow for protein extraction using a lysis buffer supplemented with p-APMSF.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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